![molecular formula C10H15NO2 B15254037 3-(2,5-Dimethylfuran-3-yl)morpholine](/img/structure/B15254037.png)
3-(2,5-Dimethylfuran-3-yl)morpholine
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Overview
Description
3-(2,5-Dimethylfuran-3-yl)morpholine is an organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring substituted with a 2,5-dimethylfuran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylfuran-3-yl)morpholine typically involves the reaction of 2,5-dimethylfuran with morpholine under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction involves the use of organoboron reagents and palladium catalysts to form the desired product under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylfuran-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different morpholine derivatives.
Substitution: The furan ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction may produce morpholine derivatives with altered functional groups .
Scientific Research Applications
Scientific Research Applications
3-(2,5-Dimethylfuran-3-yl)morpholine has several applications in scientific research:
- Chemistry Used as a building block in organic synthesis and as a ligand in coordination chemistry.
- Biology Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Medicine Explored for its potential use in drug development due to its unique structural features.
- Industry Utilized in the production of specialty chemicals and materials.
Research indicates that compounds similar to this compound may exhibit significant biological activities, including antimicrobial effects, anticancer properties, and neuroprotective effects.
Antimicrobial Activity
Studies have shown that furan derivatives can possess antimicrobial properties. The presence of the morpholine ring may enhance these effects through mechanisms such as disrupting bacterial cell membranes or inhibiting essential enzymatic processes.
Anticancer Potential
Morpholine derivatives have been explored for their anticancer properties. For instance, compounds structurally related to this compound have demonstrated the ability to inhibit tumor growth in various cancer cell lines.
Research Findings and Case Studies
Anticancer Activity A study investigated the cytotoxic effects of morpholine-based compounds against human cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Screening In another study focusing on the antimicrobial properties of furan derivatives, this compound was tested against various bacterial strains. The results showed a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylfuran-3-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A precursor in the synthesis of 3-(2,5-Dimethylfuran-3-yl)morpholine.
Morpholine: The parent compound, which is widely used in organic synthesis and as a solvent.
Furan: A related heterocyclic compound with similar reactivity.
Uniqueness
This compound is unique due to the combination of the furan and morpholine rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
3-(2,5-Dimethylfuran-3-yl)morpholine is an organic compound featuring a morpholine ring substituted with a 2,5-dimethylfuran moiety. This structural combination suggests potential biological activities due to the diverse properties of both morpholine and furan derivatives. Morpholines are known for their basicity and ability to participate in various chemical reactions, while furan derivatives exhibit a range of biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C₁₁H₁₅N
- Molecular Weight : Approximately 181.23 g/mol
The compound can undergo several reactions typical for morpholines and furan derivatives, enhancing its potential applications in medicinal chemistry.
Biological Activity Overview
Research indicates that compounds similar to this compound may exhibit significant biological activities, including:
- Antimicrobial effects
- Anticancer properties
- Neuroprotective effects
Antimicrobial Activity
Studies have shown that furan derivatives can possess antimicrobial properties. The presence of the morpholine ring may enhance these effects through mechanisms such as disrupting bacterial cell membranes or inhibiting essential enzymatic processes.
Anticancer Potential
Morpholine derivatives have been explored for their anticancer properties. For instance, compounds structurally related to this compound have demonstrated the ability to inhibit tumor growth in various cancer cell lines.
Research Findings and Case Studies
- Anticancer Activity : A study investigated the cytotoxic effects of morpholine-based compounds against human cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
- Antimicrobial Screening : In another study focusing on the antimicrobial properties of furan derivatives, this compound was tested against various bacterial strains. The results showed a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .
Data Table: Comparative Biological Activities
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-(2,5-dimethylfuran-3-yl)morpholine |
InChI |
InChI=1S/C10H15NO2/c1-7-5-9(8(2)13-7)10-6-12-4-3-11-10/h5,10-11H,3-4,6H2,1-2H3 |
InChI Key |
XNMIRIXXANCWKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C2COCCN2 |
Origin of Product |
United States |
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